molecular formula C17H12N2O5 B12932838 2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid CAS No. 90656-39-6

2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid

Cat. No.: B12932838
CAS No.: 90656-39-6
M. Wt: 324.29 g/mol
InChI Key: RJYVDYWWXFGISO-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(2-oxoindolin-3-yl)acetamido)benzoic acid is a complex organic compound that belongs to the class of oxindoles. This compound is characterized by the presence of an indole ring fused to a benzene ring, with additional functional groups that contribute to its unique chemical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(2-oxoindolin-3-yl)acetamido)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-oxoindolin-3-yl acetic acid, which is then reacted with 2-aminobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the compound in high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(2-oxoindolin-3-yl)acetamido)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(2-Oxo-2-(2-oxoindolin-3-yl)acetamido)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(2-oxoindolin-3-yl)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxoindolin-3-yl acetic acid
  • 2-(2-Oxoindolin-3-yl)acetamide
  • 2-(2-Oxoindolin-3-yl)benzoic acid

Uniqueness

2-(2-Oxo-2-(2-oxoindolin-3-yl)acetamido)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

90656-39-6

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

2-[[2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H12N2O5/c20-14(13-9-5-1-3-7-11(9)18-15(13)21)16(22)19-12-8-4-2-6-10(12)17(23)24/h1-8,13H,(H,18,21)(H,19,22)(H,23,24)

InChI Key

RJYVDYWWXFGISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C(=O)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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